molecular formula C7H9N3O3 B3351979 N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide CAS No. 412307-95-0

N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide

Cat. No.: B3351979
CAS No.: 412307-95-0
M. Wt: 183.16 g/mol
InChI Key: PTSLHRFVWBPPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide is a chemical compound belonging to the class of imidazole derivatives Imidazoles are heterocyclic aromatic organic compounds, characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of an aldehyde with an amine in the presence of a dehydrating agent.

  • Oxidation: The imidazole ring is then oxidized to introduce the keto group at the 5-position.

  • Acetylation: The compound is acetylated to introduce the N-acetyl group at the nitrogen atom.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high yield and purity. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to reduce the keto group to a hydroxyl group.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the imidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Hydroxyl derivatives.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide is compared with other similar compounds, such as:

  • Imidazole: The parent compound with similar biological and chemical properties.

  • Indole: Another heterocyclic compound with applications in medicine and biology.

  • Pyrazole: A related compound with distinct chemical and biological properties.

These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-acetyl-2-methyl-5-oxo-1,4-dihydroimidazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-3-8-5(6(12)9-3)7(13)10-4(2)11/h5H,1-2H3,(H,8,9,12)(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSLHRFVWBPPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(C(=O)N1)C(=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40668921
Record name N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412307-95-0
Record name N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide
Reactant of Route 2
N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide
Reactant of Route 5
N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide
Reactant of Route 6
N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.